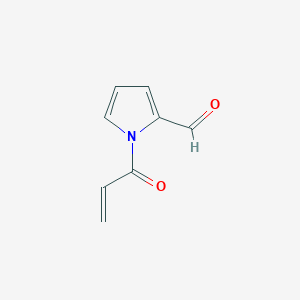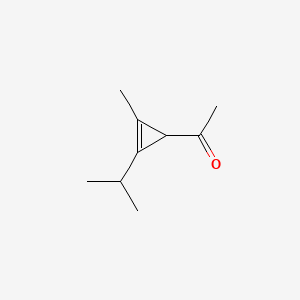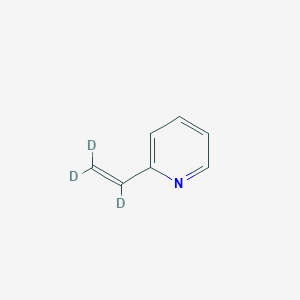
Cyclopentadienylniobium(v)tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienylniobium(V) tetrachloride is an organometallic compound with the chemical formula C5H5Cl4Nb. It is a red-brown powder that is sensitive to moisture and decomposes at around 260°C
Métodos De Preparación
Cyclopentadienylniobium(V) tetrachloride can be synthesized through various methods. One common synthetic route involves the reaction of niobium pentachloride with cyclopentadiene in the presence of a suitable solvent such as dichloromethane . The reaction typically occurs at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Cyclopentadienylniobium(V) tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various ligands to form substituted derivatives. Common reagents include phosphines and amines.
Reduction Reactions: The compound can be reduced to lower oxidation states of niobium using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to higher oxidation states, although this is less common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with phosphines can yield phosphine-substituted niobium complexes .
Aplicaciones Científicas De Investigación
Cyclopentadienylniobium(V) tetrachloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclotrimerization of alkenes.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are being explored for potential use in these fields.
Industry: The compound is used in the synthesis of other organometallic compounds and materials science research.
Mecanismo De Acción
The mechanism by which cyclopentadienylniobium(V) tetrachloride exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing a reactive niobium center that can interact with substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Cyclopentadienylniobium(V) tetrachloride can be compared with other similar compounds such as:
- Cyclopentadienylniobium(V) dichloride
- Cyclopentadienylniobium(V) trichloride
- Cyclopentadienylniobium(V) hexachloride
These compounds share similar structures but differ in the number and type of ligands attached to the niobium center. Cyclopentadienylniobium(V) tetrachloride is unique due to its specific reactivity and stability under certain conditions .
Propiedades
Fórmula molecular |
C5H5Cl4Nb |
|---|---|
Peso molecular |
299.8 g/mol |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 |
Clave InChI |
GKEMWFXJIFQMQF-UHFFFAOYSA-J |
SMILES canónico |
C1=C[CH]C=C1.Cl[Nb](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)






![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)




